molecular formula C18H14ClF3N2O3S B2409654 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide CAS No. 686743-40-8

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide

Cat. No. B2409654
CAS RN: 686743-40-8
M. Wt: 430.83
InChI Key: XXHFODGIQAQNRY-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating salt and water transport across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis. CFTRinh-172 has been studied extensively for its potential use as a tool compound in basic research and as a therapeutic agent for cystic fibrosis.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide binds to a specific site on the CFTR protein, known as the regulatory domain, and prevents the protein from opening and allowing chloride ions to pass through the cell membrane. This inhibition of CFTR function can have a variety of downstream effects on cellular physiology and pathophysiology, depending on the specific cell type and context.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and context. In epithelial cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide can inhibit chloride and fluid secretion, leading to changes in airway surface liquid volume and mucus production. In pancreatic beta cells, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide can inhibit insulin secretion, suggesting a potential role for CFTR in glucose homeostasis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide has also been shown to inhibit bacterial clearance in the lungs, potentially contributing to the development of chronic infections in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of CFTR function, with minimal off-target effects. It is also relatively easy to use, with a well-established protocol for its application in various cell types and experimental systems. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide also has some limitations. It can be relatively expensive to purchase, and its effects on CFTR function can be variable depending on the specific experimental conditions and cell type.

Future Directions

There are several potential future directions for research involving N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide. One area of interest is the development of more potent and selective CFTR inhibitors, with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide as a therapeutic agent for cystic fibrosis, either alone or in combination with other drugs. Finally, there is ongoing research into the role of CFTR in other physiological processes, such as glucose homeostasis and immune function, which may provide new avenues for the use of CFTR inhibitors like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide can be synthesized using a multi-step process involving the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with 1-methylindole-3-sulfonyl chloride. The resulting intermediate can then be reacted with sodium acetate to yield the final product.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide has been used extensively in scientific research to investigate the function and regulation of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including epithelial cells and pancreatic beta cells. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide has also been used to study the role of CFTR in airway surface liquid homeostasis, mucus production, and bacterial clearance in the lungs.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3S/c1-24-9-16(12-4-2-3-5-15(12)24)28(26,27)10-17(25)23-14-8-11(18(20,21)22)6-7-13(14)19/h2-9H,10H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHFODGIQAQNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-methylindol-3-yl)sulfonylacetamide

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